molecular formula C11H13N3 B1293075 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine CAS No. 1239130-22-3

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B1293075
CAS No.: 1239130-22-3
M. Wt: 187.24 g/mol
InChI Key: TWWJNNUSSCINBQ-UHFFFAOYSA-N
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Description

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a 3-methylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with substituted acetophenones. One common method is the condensation of 3-methylphenylhydrazine with 3-methyl-1-phenyl-2-propen-1-one under acidic conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced hydrazine compounds, and various substituted pyrazole derivatives.

Scientific Research Applications

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group at the 1-position.

    4-(3-methylphenyl)-1H-pyrazol-5-amine: Similar structure but without the methyl group at the 3-position.

Uniqueness

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that are advantageous for certain applications, such as increased selectivity or potency in biological assays.

Properties

IUPAC Name

5-methyl-4-(3-methylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-4-3-5-9(6-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWJNNUSSCINBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(NN=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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